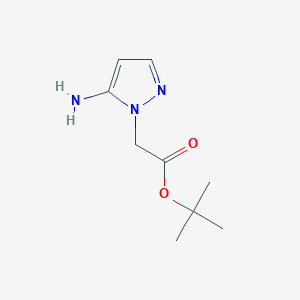
(Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "(Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate" is a derivative of the 4-thiazolidinone ring, which is known for its wide range of biological activities and presence in many marketed drugs. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar thiazolidinone derivatives, which can be used to infer some of the properties and reactions of the compound .
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the reaction of an acetoacetate with phenyl isothiocyanate and a chloroacetate in the presence of a base such as K2CO3 and a solvent like DMF. For example, in the synthesis of a related compound, ethyl acetoacetate was reacted with phenyl isothiocyanate and ethyl chloroacetate to afford a thiazolidinone derivative . This suggests that the synthesis of "(Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate" might follow a similar pathway, possibly involving a methyl acetoacetate and a benzyl isothiocyanate as starting materials.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is often elucidated using spectral analysis and X-ray crystallography. Computational methods such as the B3LYP/6-31G(d,p) method can be used to optimize the structure and predict geometric parameters and natural charges at different atomic sites . These techniques would likely be applicable in analyzing the molecular structure of "(Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate" to understand its conformation and electronic distribution.
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions, including cycloadditions. For instance, cycloadditions of pyrazolidinium dipoles to methyl methacrylate have been shown to proceed regio- and stereoselectively, yielding specific regioisomers and stereoisomers depending on the substituents present on the dipole . This indicates that "(Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate" may also participate in cycloaddition reactions, with the outcome influenced by the substituents on the thiazolidinone ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like the benzyl and cyano groups in "(Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate" would affect these properties. Additionally, the compound's moderate cytotoxic activity suggests potential as an anticancer agent, which is a significant physical property in the context of pharmaceutical applications .
Eigenschaften
IUPAC Name |
methyl (2Z)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-2-cyanoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-25-20(24)16(13-21)19-22(15-10-6-3-7-11-15)18(23)17(26-19)12-14-8-4-2-5-9-14/h2-11,17H,12H2,1H3/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQVWULTOMPUAG-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2524742.png)






![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2524754.png)



![3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B2524760.png)

